Cas no 15991-23-8 ((R)-3-((tert-Butoxycarbonyl)amino)butanoic acid)

(R)-3-((tert-Butoxycarbonyl)amino)butanoic acid structure
15991-23-8 structure
Product Name:(R)-3-((tert-Butoxycarbonyl)amino)butanoic acid
CAS No:15991-23-8
MF:C9H17NO4
MW:203.23558306694
CID:3158108
PubChem ID:2761507
Update Time:2025-04-23

(R)-3-((tert-Butoxycarbonyl)amino)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-3-((tert-Butoxycarbonyl)amino)butanoic acid
    • Boc-D-b-homoalanine
    • N-BETA-(T-BUTYLOXYCARBONYL)-D-HOMOALANINE
    • MFCD00270343
    • (3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid
    • (R)-3-tert-Butoxycarbonylamino-butyric acid
    • (3R)-3-(tert-butoxycarbonylamino)butanoic acid
    • (R)-N-Boc-3-aminobutyric acid
    • CS-W022598
    • Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-
    • B27100
    • AC-9056
    • 686-920-9
    • 15991-23-8
    • 3-{[tert-Butoxy(hydroxy)methylidene]amino}butanoic acid
    • DTXSID90936208
    • BCP20040
    • EN300-364649
    • (3R)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid
    • boc-d-beta-homoalanine
    • Butanoic acid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-
    • 159991-23-8
    • AC-22065
    • DS-16376
    • (r)-3-(tert-butoxycarbonylamino)butanoic acid
    • PYNDHEONPQYIAN-ZCFIWIBFSA-N
    • Boc-D-Ala-(C#CH2)OH
    • (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
    • (3r)-3-[(tert-butoxycarbonyl)amino]butanoic acid
    • VT1010
    • Boc-D-3-Abu-OH
    • AKOS016344490
    • SCHEMBL3018246
    • (3R)-3-(((1,1-Dimethylethoxy)carbonyl)amino)butanoic acid
    • Inchi: 1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
    • InChI Key: PYNDHEONPQYIAN-ZCFIWIBFSA-N
    • SMILES: O(C(N[C@H](C)CC(=O)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 203.11575802Da
  • Monoisotopic Mass: 203.11575802Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 75.6Ų

(R)-3-((tert-Butoxycarbonyl)amino)butanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
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(R)-3-((tert-Butoxycarbonyl)amino)butanoic acid Related Literature

Additional information on (R)-3-((tert-Butoxycarbonyl)amino)butanoic acid

Professional Introduction of (R)-3-((tert-Butoxycarbonyl)amino)butanoic acid

The compound (R)-3-((tert-Butoxycarbonyl)amino)butanoic acid is a sophisticated molecule that belongs to the class of amino acids with a tertiary butyl carbamate group as a protecting moiety. This compound has gained significant attention in the field of biochemistry, pharmacology, and drug discovery due to its unique structure and versatile applications.

Known for its chiral center at the third carbon atom, this compound exhibits enantiomeric purity, making it highly suitable for use in asymmetric synthesis and enantioselective reactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, providing stability under various reaction conditions while maintaining the integrity of the molecule.

Recent studies have highlighted the importance of (R)-3-((tert-Butoxycarbonyl)amino)butanoic acid in the development of peptidomimetic drugs and biodegradable polymers. Its structure allows for easy incorporation into larger molecules, such as polypeptides and oligonucleotides, where it can act as a building block or a functional unit.

One of the key advantages of this compound is its biocompatibility. The Boc group is well-known for its ability to be selectively removed under specific cleavage conditions, such as treatment with strong acids like TFA (trifluoroacetic acid). This property makes it an ideal candidate for use in controlled drug delivery systems, where precise release mechanisms are required.

Research in the area of enzymatic catalysis has also explored the potential of (R)-3-((tert-Butoxycarbonyl)amino)butanoic acid as a substrate for various hydrolases and peptidases. These studies have provided valuable insights into the enzyme-substrate interactions, paving the way for the development of highly selective and efficient biocatalysts.

Another area where this compound has shown promise is in immunology. Its ability to modulate antigen-presenting cells and T-cell responses has been explored in preclinical models, suggesting potential applications in vaccine development and immune therapeutic interventions.

Recent advancements in synthetic biology have also utilized (R)-3-((tert-Butoxycarbonyl)amino)butanoic acid as a key component in the design of customizable biomolecules. Its structural flexibility and functional diversity make it a valuable tool for creating novel enzymes, receptors, and biosensors.

Furthermore, this compound has been investigated for its role in neurodegenerative diseases. Studies have demonstrated its potential as a precursor for the synthesis of neuropeptide analogs, which could be used to modulate neurotransmitter systems and potentially treat conditions such as Alzheimer's disease and Parkinson's disease.

Overall, (R)-3-((tert-Butoxycarbonyl)amino)butanoic acid stands out as a multifaceted compound with wide-ranging applications in biomedical research. Its unique combination of structural features, chemical stability, and biological activity makes it an invaluable resource for scientists working in the fields of medicinal chemistry, pharmacology, and bioengineering.

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